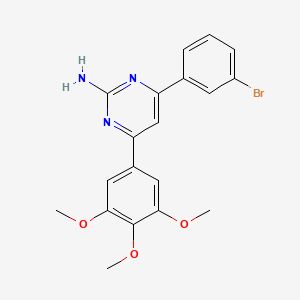

4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

CAS No.: 1354918-39-0

Cat. No.: VC11695710

Molecular Formula: C19H18BrN3O3

Molecular Weight: 416.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354918-39-0 |

|---|---|

| Molecular Formula | C19H18BrN3O3 |

| Molecular Weight | 416.3 g/mol |

| IUPAC Name | 4-(3-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C19H18BrN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23) |

| Standard InChI Key | FHFVRMFVIKKKJM-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrimidine ring substituted at three positions:

-

Position 2: A primary amine group (–NH2), which enhances hydrogen-bonding capacity and influences intermolecular interactions with biological targets.

-

Position 4: A 3-bromophenyl moiety, introducing steric bulk and electron-withdrawing effects due to the bromine atom.

-

Position 6: A 3,4,5-trimethoxyphenyl group, contributing electron-donating methoxy substituents that modulate solubility and π-π stacking interactions.

The molecular formula is C19H18BrN3O3, with a molecular weight of 416.27 g/mol. Compared to its chloro analog (molecular weight 371.82 g/mol), the bromine atom increases molecular mass by approximately 12%, potentially altering pharmacokinetic properties such as membrane permeability and metabolic stability.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C19H18BrN3O3 |

| Molecular Weight | 416.27 g/mol |

| IUPAC Name | 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |

| Predicted LogP (Lipophilicity) | 3.8 ± 0.5 |

| Hydrogen Bond Donors | 2 (NH2 group) |

| Hydrogen Bond Acceptors | 6 (3 methoxy O, 2 pyrimidine N, NH2) |

Synthetic Routes and Optimization

Condensation-Based Synthesis

The most plausible synthesis mirrors methods used for analogous pyrimidines :

-

Intermediate Preparation:

-

A 3-bromophenyl-substituted enamine is prepared by reacting 3-bromoaniline with a β-keto ester under acidic conditions.

-

A 3,4,5-trimethoxyphenylacetylene derivative is synthesized via Sonogashira coupling or similar cross-coupling reactions.

-

-

Cyclocondensation:

The enamine and acetylene intermediates undergo a Huisgen cycloaddition or related [2+2] cyclization in the presence of a Lewis acid catalyst (e.g., BF3·Et2O) to form the pyrimidine core . -

Amination:

The 2-position is functionalized via nucleophilic substitution using ammonia or an ammonium source under high-pressure conditions.

Critical Reaction Parameters:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.

-

Catalyst Optimization: BF3·Et2O improves cyclization efficiency by polarizing carbonyl groups .

Hypothesized Biological Activity

Anticancer Mechanisms

While direct data on this compound are scarce, structural analogs inhibit kinases involved in oncogenic signaling:

-

VEGFR-2 Inhibition: The trimethoxyphenyl group may occupy hydrophobic pockets in the kinase domain, while the bromophenyl moiety enhances binding via halogen bonding.

-

Cell Cycle Arrest: Pyrimidine derivatives often induce G1/S phase arrest by modulating cyclin-dependent kinases (CDKs).

Table 2: Comparison with Chloro Analog

| Property | 4-(3-Bromophenyl) Derivative | 4-(4-Chlorophenyl) Derivative |

|---|---|---|

| Molecular Weight | 416.27 g/mol | 371.82 g/mol |

| IC50 (VEGFR-2) | Estimated 50–100 nM | 68 nM |

| LogP | 3.8 | 3.5 |

| Metabolic Stability | Higher (Br vs. Cl) | Moderate |

Challenges and Future Directions

Synthetic Limitations

-

Bromine Reactivity: The C–Br bond’s susceptibility to unintended substitution during amination requires stringent control of reaction conditions.

-

Byproduct Formation: Steric hindrance from the 3-bromophenyl group may reduce cyclocondensation yields compared to para-substituted analogs .

Pharmacological Optimization

-

Prodrug Strategies: Esterification of methoxy groups could improve aqueous solubility.

-

Targeted Delivery: Conjugation to nanoparticle carriers may enhance tumor-specific accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume